![molecular formula C13H20N2O3S B5567900 N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5567900.png)
N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves multi-step chemical processes. For instance, compounds with benzodioxane and acetamide moieties start with the reaction of a primary amine with an aromatic sulfonyl chloride, followed by further functionalization through reactions with substituted acetamides. This method typically involves aqueous conditions and a base like sodium carbonate or lithium hydride for the progression of reactions, providing a pathway that might be analogous to synthesizing N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as density functional theory (DFT) and wave function techniques. These analyses provide insights into the electronic structure, vibrational spectra, and molecular electrostatic potentials, which are crucial for understanding the reactivity and interaction capabilities of the molecule. The molecular structure influences the chemical behavior and potential biological activities of the compound (Shukla & Yadava, 2020).
Chemical Reactions and Properties
N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide and its derivatives may undergo various chemical reactions, including intramolecular hydrogen bonding and reactions with maleimides leading to different products. These reactions demonstrate the compound's reactivity and potential for forming structurally diverse derivatives, important for pharmaceutical applications (Hu et al., 2021).
Physical Properties Analysis
The physical properties of similar acetamide compounds are characterized by their crystal structures, solubility, and hydrogen bonding capabilities. X-ray crystallography provides detailed information on molecular conformation and intermolecular interactions, crucial for understanding the compound's behavior in different environments (Camerman et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the compound's molecular structure. For example, N-substituted acetamides exhibit diverse biological activities, influenced by their structural features and bonding patterns. Understanding these properties is essential for exploring the therapeutic potential of these compounds (Barlow et al., 1991).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has shown the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. These compounds were evaluated for both their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Plant Physiology and Protection
Mefluidide, a derivative, has been found capable of protecting chilling-sensitive plants like cucumber and corn from chilling injury, potentially offering a tool for studying the protection mechanism from temperature stress (Tseng & Li, 1984).
Inhibition of Carbonic Anhydrase
Studies on congeners structurally related to pritelivir have shown them to be effective inhibitors of human carbonic anhydrase isoforms, suggesting potential in treating various pathologies including cancer and obesity (Carta et al., 2017).
Coordination Complexes and Antioxidant Activity
Novel coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity, underlining their potential in medicinal chemistry (Chkirate et al., 2019).
Enzyme Inhibition for Medical Application
Synthesis of new compounds bearing benzodioxane and acetamide moieties has led to substances with substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, highlighting their therapeutic potential (Abbasi et al., 2019).
Eigenschaften
IUPAC Name |
N-[4-(3-methylbutylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-10(2)8-9-14-19(17,18)13-6-4-12(5-7-13)15-11(3)16/h4-7,10,14H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGUKBBTEMTQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-methylbutyl)sulfamoyl]phenyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)
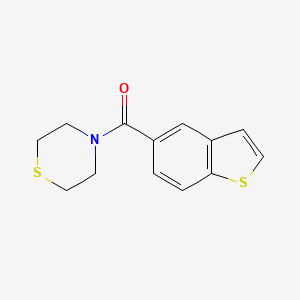
![2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5567841.png)
![2-amino-4-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5567842.png)
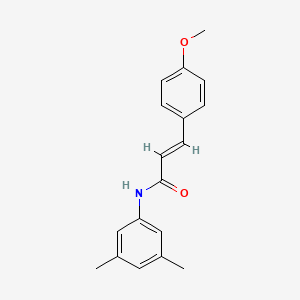
![N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)
![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)
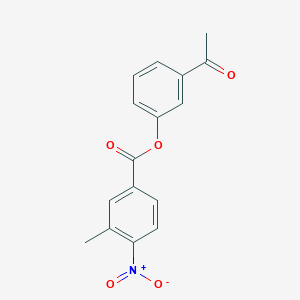
![1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567878.png)
![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B5567913.png)
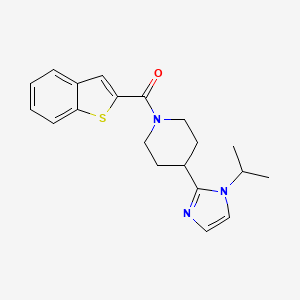
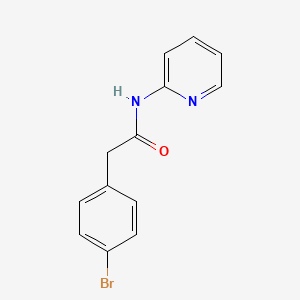
![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)